molecular formula C8H3Cl3N2 B1321833 2,4,8-Trichloroquinazoline CAS No. 62484-29-1

2,4,8-Trichloroquinazoline

Cat. No. B1321833
CAS RN: 62484-29-1
M. Wt: 233.5 g/mol
InChI Key: XSZZHOALJUVOIG-UHFFFAOYSA-N
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Description

2,4,8-Trichloroquinazoline is a chlorinated quinazoline derivative, a class of heterocyclic compounds that have garnered interest due to their diverse range of biological activities and potential applications in medicinal chemistry. While the provided papers do not directly discuss 2,4,8-Trichloroquinazoline, they do provide insights into the chemistry of related chloroquinazoline compounds and their reactivity, which can be extrapolated to understand the properties and potential synthesis routes for 2,4,8-Trichloroquinazoline.

Synthesis Analysis

The synthesis of chloroquinazoline derivatives often involves multi-step reactions with various reagents and conditions. For instance, the synthesis of 1,2,4-triazolo isoquinoline derivatives involves a 1,3-dipolar cycloaddition as a key step . Similarly, the selective removal of chloro substituents from dichloroquinazoline to yield 2-chloroquinazoline has been achieved through methods such as Stille-type coupling . These methods could potentially be adapted for the synthesis of 2,4,8-Trichloroquinazoline by carefully selecting the starting materials and reaction conditions to retain the desired chloro groups.

Molecular Structure Analysis

The molecular structure of chloroquinazoline derivatives is characterized by the presence of a quinazoline core with chloro substituents at various positions. The exact position and number of chloro groups can significantly influence the reactivity and properties of the compound. For example, the reactivity of 2-chloroquinazoline as a building block for introducing the 2-quinazolinyl moiety has been explored . The structure of these compounds is typically confirmed using techniques such as NMR and HRMS .

Chemical Reactions Analysis

Chloroquinazolines participate in various chemical reactions, including nucleophilic substitution reactions with reagents like 1,2,4-triazole . The reactivity can be influenced by the presence of acid or base catalysis and the nature of substituents on the quinoline ring . For 2,4,8-Trichloroquinazoline, similar reactivity patterns can be expected, with the potential for selective substitution reactions at the chloro positions.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloroquinazoline derivatives are influenced by their molecular structure. For instance, the presence of electron-withdrawing chloro groups can affect the electron density of the quinazoline ring, potentially altering properties such as solubility, melting point, and reactivity. The synthesis of 2-trichloromethylquinazoline derivatives and their evaluation for antiplasmodial activity also highlights the importance of substituents in determining biological activity .

Scientific Research Applications

  • Antibacterial and Anticorrosion Studies :

    • Synthesized derivatives of 8-hydroxyquinoline, including triazole compounds, have demonstrated significant antibacterial activity and potential as corrosion inhibitors for mild steel. These studies provide insights into the application of quinoline derivatives in both biological and industrial contexts (Rbaa et al., 2020).
  • Synthesis and Biological Properties :

    • Research has been conducted on the synthesis of 1,2,4-triazole derivatives, known for their broad range of biological effects. These derivatives exhibit antifungal, antidepressant, anticancer, and cardio-protective properties (Kaplaushenko et al., 2016).
  • Antiplasmodial Activity :

    • Studies on 2-trichloromethylquinazolines functionalized with alkyl- or arylamino substituents have shown significant antiplasmodial activity. This research contributes to the development of new molecular scaffolds for antimalarial drugs (Verhaeghe et al., 2009).
  • Antifungal and Anticonvulsant Activities :

    • Quinolino[3,2-f][1,2,4]triazolo[4,3-b][1,2,4]triazepines exhibit antifungal activity, highlighting the potential of these compounds in pharmaceutical applications. The synthesis of these compounds in ionic liquids contributes to green chemistry initiatives (Gupta, 2011).
  • Antimicrobial Activity :

    • 1,2,3-Triazole derivatives containing quinoline moieties have been synthesized and evaluated for their antibacterial and antifungal activities. This research adds to the understanding of structure-activity relationships in antimicrobial agents (Sumangala et al., 2010).
  • Anticancer Agent Development :

    • N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a derivative of 2-chloroquinazoline, has been identified as a potent apoptosis inducer and a promising anticancer agent, especially due to its high blood-brain barrier penetration (Sirisoma et al., 2009).
  • Antinociceptive, Anti-inflammatory and Anticonvulsant Properties :

    • The synthesis of 7-chloroquinoline-1,2,3-triazoyl carboxamides and their evaluation as potential antinociceptive, anti-inflammatory, and anticonvulsant agents showcases the therapeutic potential of these compounds in treating pain and inflammation (Wilhelm et al., 2014).

Safety and Hazards

The safety information for 2,4,8-Trichloroquinazoline indicates that it has hazard statements H302, H315, H319, and H335. Precautionary statements include P261 and P305+P351+P338 . The signal word for this compound is "Warning" .

properties

IUPAC Name

2,4,8-trichloroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl3N2/c9-5-3-1-2-4-6(5)12-8(11)13-7(4)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSZZHOALJUVOIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10614374
Record name 2,4,8-Trichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10614374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,8-Trichloroquinazoline

CAS RN

62484-29-1
Record name 2,4,8-Trichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10614374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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